菲利布韦

描述

沙萨皂苷是一种甾体皂苷化合物,主要从菝葜属植物菝葜的根中提取。 这种化合物以其潜在的药用特性而闻名,特别是在传统医学中,它被用于治疗各种疾病,例如皮肤病和关节疼痛 .

科学研究应用

化学

在化学中,沙萨皂苷被用作合成其他甾体化合物的起始材料。其独特的结构使其成为研究糖基化反应和糖苷合成的宝贵化合物。

生物学

生物学上,沙萨皂苷已被证明具有抗炎和抗菌特性。它被用于研究以了解其对细胞过程的影响及其作为治疗剂的潜力。

医学

在医学上,沙萨皂苷正在研究其治疗牛皮癣、关节炎和其他炎症性疾病的潜力。 它能够结合内毒素并减少炎症,使其成为药物开发的有希望的候选者 .

工业

在工业上,沙萨皂苷由于其表面活性剂特性而被用于化妆品和个人护理产品的配方中。它也因其作为天然杀虫剂在农业应用中的潜在用途而被研究。

作用机制

沙萨皂苷通过多种机制发挥作用:

结合内毒素: 沙萨皂苷可以结合内毒素,中和其有害作用并减少炎症。

免疫反应的调节: 它通过调节各种免疫细胞的活性来影响免疫系统,从而减少炎症并改善免疫功能。

抗菌活性: 沙萨皂苷破坏细菌的细胞膜,导致其死亡并防止感染。

生化分析

Biochemical Properties

Filibuvir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase. This enzyme is essential for viral RNA synthesis. Filibuvir binds to the non-catalytic Thumb II allosteric pocket of the NS5B polymerase, causing a decrease in viral RNA synthesis . The compound exhibits a mean IC50 of 0.019 μM against genotype 1 polymerases, indicating its potency and selectivity . Filibuvir interacts with several biomolecules, including the NS5B polymerase and RNA, forming a complex that inhibits the enzyme’s activity .

Cellular Effects

Filibuvir has been shown to inhibit the replication of the hepatitis C virus in cell-based replicon systems. It effectively reduces viral RNA levels in infected cells, leading to a decrease in viral load . The compound’s impact on cellular processes includes the inhibition of viral RNA synthesis, which is crucial for the virus’s replication cycle. Filibuvir’s interaction with the NS5B polymerase disrupts the normal function of this enzyme, thereby inhibiting the virus’s ability to replicate .

Molecular Mechanism

At the molecular level, Filibuvir exerts its effects by binding to the Thumb II allosteric pocket of the NS5B polymerase. This binding causes a conformational change in the enzyme, reducing its catalytic activity and preventing the synthesis of viral RNA . Filibuvir’s inhibition of the NS5B polymerase is highly specific, and the compound has demonstrated potent antiviral activity against genotype 1 strains of the hepatitis C virus .

Temporal Effects in Laboratory Settings

In laboratory settings, Filibuvir has shown stability and efficacy over time. Studies have demonstrated that the compound maintains its inhibitory effects on the NS5B polymerase over extended periods . Resistance mutations, such as M423T, have been observed, which can reduce the compound’s efficacy . Long-term studies have indicated that Filibuvir remains effective in reducing viral RNA levels, although the emergence of resistant strains may impact its long-term utility .

Dosage Effects in Animal Models

In animal models, Filibuvir has demonstrated dose-dependent antiviral activity. Higher doses of the compound result in greater reductions in viral RNA levels . At high doses, Filibuvir may exhibit toxic or adverse effects, including liver toxicity and other off-target effects . The optimal dosage for achieving maximum antiviral activity while minimizing adverse effects is a critical consideration in the development of Filibuvir-based therapies .

Metabolic Pathways

Filibuvir is metabolized primarily in the liver, where it undergoes biotransformation by hepatic enzymes . The compound’s metabolic pathways involve the formation of various metabolites, which are subsequently excreted. Filibuvir’s interaction with hepatic enzymes and cofactors plays a significant role in its pharmacokinetics and overall efficacy .

Transport and Distribution

Filibuvir is transported and distributed within cells and tissues through various mechanisms. The compound’s oral bioavailability and pharmacokinetic profile indicate efficient absorption and distribution . Filibuvir interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues .

Subcellular Localization

Filibuvir’s subcellular localization is primarily within the cytoplasm, where it interacts with the NS5B polymerase . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective inhibition of viral RNA synthesis . Filibuvir’s localization within the cytoplasm is crucial for its antiviral activity, as it allows the compound to effectively inhibit the replication of the hepatitis C virus .

准备方法

合成路线和反应条件

沙萨皂苷的合成涉及几个步骤,通常从更简单的甾体前体开始。该过程通常包括糖基化反应,其中糖部分连接到甾体骨架上。这些反应需要特定的催化剂和条件,例如使用路易斯酸或酶来促进糖基化过程。

工业生产方法

沙萨皂苷的工业生产通常涉及从天然来源提取,特别是菝葜属植物的根。提取过程包括:

收获和干燥: 根部被收获并干燥以降低水分含量。

研磨和提取: 干燥的根部被研磨成细粉,并使用乙醇或甲醇等溶剂进行溶剂提取。

纯化: 使用柱色谱等技术纯化粗提物以分离沙萨皂苷。

化学反应分析

反应类型

沙萨皂苷会发生各种化学反应,包括:

氧化: 沙萨皂苷可以被氧化形成不同的衍生物,这些衍生物可能具有改变的生物活性。

还原: 还原反应可以修饰甾体骨架,可能导致具有不同性质的新化合物。

取代: 取代反应,特别是在糖苷键处,可以产生沙萨皂苷的类似物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 各种亲核试剂可用于取代反应,通常在酸性或碱性条件下进行。

主要产物

从这些反应中形成的主要产物包括沙萨皂苷的各种氧化、还原和取代衍生物,每种都可能具有独特的生物活性。

相似化合物的比较

类似化合物

薯蓣皂苷元: 另一种具有类似抗炎和抗菌特性的甾体皂苷。

人参皂苷: 存在于人参中,这些化合物也表现出抗炎和免疫调节作用。

智利皂荚皂苷: 从智利皂荚树皮中提取,这些皂苷用作疫苗中的佐剂并具有表面活性剂特性。

独特性

沙萨皂苷因其特定的糖苷结构及其有效结合内毒素的能力而独一无二。这种特性使其在治疗炎症性疾病方面特别有用,并将其与其他类似化合物区分开来。

属性

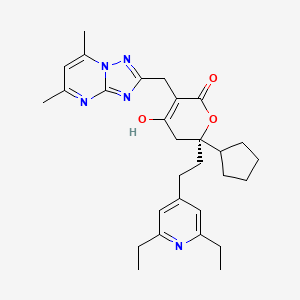

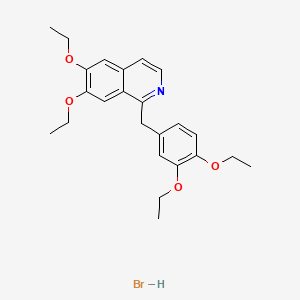

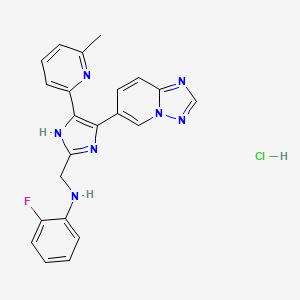

IUPAC Name |

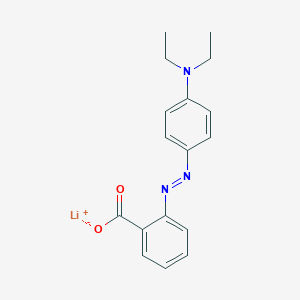

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVAPEZTBDBAPI-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007768 | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877130-28-4 | |

| Record name | Filibuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877130-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filibuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filibuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILIBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of Filibuvir and how does it exert its antiviral activity?

A1: Filibuvir specifically targets the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), which is the RNA-dependent RNA polymerase essential for viral replication. [, ] It acts as a non-nucleoside inhibitor, binding to the thumb II allosteric pocket of NS5B. [, , , ] This binding interferes with the enzyme's ability to transition from initiation to elongation during RNA synthesis, effectively inhibiting viral replication. []

Q2: Does Filibuvir affect both de novo and primer-dependent RNA synthesis by HCV NS5B polymerase?

A2: Research shows that Filibuvir preferentially inhibits primer-dependent RNA synthesis while having minimal to no impact on de novo-initiated RNA synthesis. [, ] Interestingly, at higher concentrations, it might even enhance de novo activity. []

Q3: How does the interaction of Filibuvir with NS5B compare to that of NS5A domain 2?

A3: Both Filibuvir and the intrinsically disordered domain 2 of NS5A (NS5A-D2) bind to NS5B and induce long-range conformational changes in the polymerase. [] These changes affect RNA binding and overall polymerase activity. Notably, Filibuvir binding hinders the interaction of NS5B with both NS5A-D2 and RNA. []

Q4: What is the molecular formula and weight of Filibuvir?

A4: While these specific details aren't explicitly provided in the provided abstracts, the synthesis process and structural modifications of Filibuvir are discussed in detail in references 6, 10, and 19. These papers would be the most relevant starting point for finding the molecular formula and weight information.

Q5: What is the efficacy of Filibuvir in inhibiting HCV replication in laboratory settings?

A6: Filibuvir demonstrates potent dose-dependent inhibition of HCV genotype 1 replication in cell-based replicon systems. [, ] It achieves significant reductions in HCV RNA levels in both treatment-naïve and treatment-experienced patients. []

Q6: Has Filibuvir been tested in combination with other anti-HCV agents?

A7: Yes, Filibuvir has shown synergistic antiviral effects when combined with other direct-acting antivirals targeting different HCV proteins like NS3 protease, NS5A, and alternative NS5B binding sites. [, ] It also exhibited additive activity with interferon or ribavirin. []

Q7: What are the primary mechanisms of resistance observed against Filibuvir?

A9: The most common resistance mechanism involves mutations in the NS5B polymerase, particularly at amino acid position M423. [] Substitutions like M423I/T/V significantly reduce Filibuvir susceptibility. [, ] While less frequent, mutations at R422 and M426 also contribute to resistance. []

Q8: Does cross-resistance occur between Filibuvir and other HCV NS5B inhibitors?

A10: Yes, cross-resistance is observed between Filibuvir and other thumb site II inhibitors like Lomibuvir. [] The M423T mutation, commonly selected by both drugs, contributes to this cross-resistance. [, ]

Q9: What is known about the pharmacokinetic profile of Filibuvir?

A11: Filibuvir demonstrates good oral bioavailability and a pharmacokinetic profile suitable for twice-daily dosing in humans. [] Studies in various animal models (rat, dog, monkey) predict favorable pharmacokinetics in humans. []

Q10: What is the safety and tolerability profile of Filibuvir in clinical trials?

A12: Filibuvir has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [] No serious adverse events or deaths have been reported in association with Filibuvir administration. []

Q11: Are there any specific strategies being explored for targeted delivery of Filibuvir?

A13: While the provided abstracts don't discuss specific drug delivery strategies, the research primarily focuses on optimizing Filibuvir's structure and formulation to improve its bioavailability and efficacy. [, , ]

Q12: Is there any information available regarding the environmental impact and degradation of Filibuvir?

A12: The environmental impact of Filibuvir isn't addressed in the provided abstracts.

Q13: What are the potential alternatives or substitutes for Filibuvir in HCV treatment?

A17: The research landscape for HCV treatment is constantly evolving. Several other direct-acting antivirals targeting different HCV proteins, like NS3/4A protease, NS5A, and other NS5B binding sites, are being investigated as potential alternatives to Filibuvir. []

Q14: What research infrastructure and resources are crucial for advancing Filibuvir research and development?

A14: Essential resources include access to:

Q15: What are the key historical milestones in the development of Filibuvir?

A19: While specific milestones aren't outlined, the research highlights the progression of Filibuvir from preclinical studies to Phase II clinical trials. [] The identification of resistance mutations and the exploration of combination therapies are notable developments in its research trajectory.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

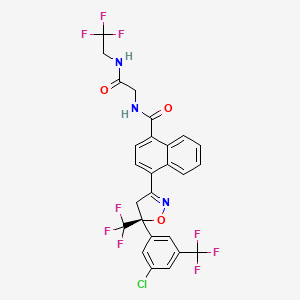

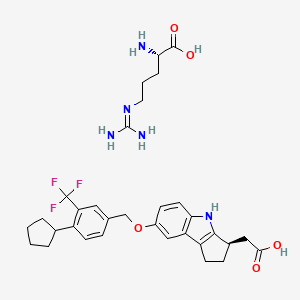

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)